Propanedithioamide, 2-(phenylhydrazono)-

Description

These compounds typically feature a hydrazone group (–NH–N=) conjugated with aromatic or heterocyclic systems, enabling diverse applications in medicinal chemistry, dye synthesis, and coordination chemistry. For instance, 2-(phenylhydrazono)malonic acid derivatives (e.g., 73 in ) and propanoic acid analogues (–12) highlight the versatility of this structural motif.

Properties

CAS No. |

53744-62-0 |

|---|---|

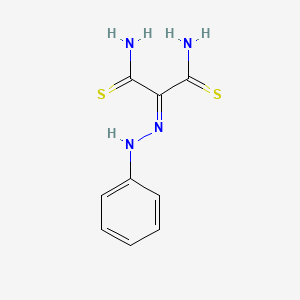

Molecular Formula |

C9H10N4S2 |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

2-(phenylhydrazinylidene)propanedithioamide |

InChI |

InChI=1S/C9H10N4S2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H,(H2,10,14)(H2,11,15) |

InChI Key |

KQNAHAYFDNTYRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C(=S)N)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedithioamide, 2-(phenylhydrazono)- typically involves the reaction of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as 2-propanol, under reflux conditions for several hours. The mixture is then cooled to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for propanedithioamide, 2-(phenylhydrazono)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanedithioamide, 2-(phenylhydrazono)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylhydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanedithioamide, 2-(phenylhydrazono)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.

Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of propanedithioamide, 2-(phenylhydrazono)- involves its interaction with specific molecular targets, such as enzymes and proteins. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anti-cancer activity, where it disrupts the function of proteins involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Isatin hydrazones, such as 3-(phenylhydrazono)isatin derivatives (), share functional similarities with the target compound. These derivatives exhibit antimicrobial and antimalarial properties due to their ability to form stable complexes with biological targets. For example, methylmorpholine-substituted isatin hydrazones demonstrate enhanced bioavailability compared to simpler phenylhydrazono-propanedithioamide derivatives, likely due to improved solubility and steric effects .

Spectroscopic Characteristics

Infrared (IR) spectra of 2-oxo-1,3-bis(phenylhydrazono) derivatives () reveal distinct absorption bands:

| Functional Group | IR Band (cm⁻¹) |

|---|---|

| N–H stretch | 3200–3300 |

| C=N stretch | 1600–1650 |

| C=O stretch | 1680–1700 |

These bands differ from monohydrazono analogues, where the absence of a second hydrazono group reduces conjugation and shifts C=N stretches to lower frequencies (~1580 cm⁻¹) .

Metal Chelation Properties

Substituted 2-(phenylhydrazono)propanoic acids form stable bivalent metal chelates (e.g., Cu²⁺, Ni²⁺) with log stability constants (log K) ranging from 4.2 to 5.8 in ethanol-water media (). Comparatively, malonic acid derivatives (e.g., 73) show higher affinity for transition metals due to their dicarboxylic structure, whereas thioamide variants (e.g., –12) exhibit stronger binding via sulfur coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.